Sertindole-d4

Therapeutic Drug Monitoring Bioanalysis Antipsychotic

Accurate LC-MS/MS quantification of sertindole is compromised by matrix effects and variable recovery when using unlabeled or analog internal standards. Sertindole-d4 solves this with a +4 Da mass shift and near-identical chemical behavior. - Enables sub-10% CV precision at LOQ (10 nmol/L) - Meets FDA/EMA bioanalytical validation guidelines - ≥97% purity minimizes background interference

Molecular Formula C24H26ClFN4O
Molecular Weight 444.972
CAS No. 1794737-42-0
Cat. No. B565351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSertindole-d4
CAS1794737-42-0
Synonyms1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone;  Serdolect-d4;  Zerdol-d4; 
Molecular FormulaC24H26ClFN4O
Molecular Weight444.972
Structural Identifiers
SMILESC1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O
InChIInChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2
InChIKeyGZKLJWGUPQBVJQ-RYIWKTDQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sertindole-d4: Deuterated Internal Standard for Bioanalysis


Sertindole-d4 (CAS 1794737-42-0) is a stable isotope-labeled analog of the atypical antipsychotic sertindole, wherein four hydrogen atoms are replaced by deuterium . It is characterized by the molecular formula C24H22D4ClFN4O and a molecular weight of 444.97 g/mol, with commercial purity specifications typically at or above 97% . As a deuterated internal standard (IS), its primary utility is in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) workflows, where it enables precise and accurate quantification of the parent drug, sertindole, in complex biological matrices [1][2].

Workflow LC-MS / LC-MS/MS bioanalysis
Selection Deuterated internal standard (+4 Da)
Use Context Matrix-effect correction for sertindole quantification

Why Unlabeled Sertindole Is Not a Suitable IS


In quantitative LC-MS/MS, substituting Sertindole-d4 with unlabeled sertindole or a structurally similar analog introduces significant analytical inaccuracies. The core principle of using a stable isotope-labeled (SIL) internal standard is its nearly identical physicochemical behavior to the analyte during sample preparation and chromatography, which corrects for matrix effects and recovery losses [1]. Unlabeled sertindole cannot be used as an IS as it co-elutes and has an identical mass, precluding separate detection [2]. Structural analogs, while having a different mass, can exhibit divergent extraction recoveries, ionization efficiencies, and retention times, leading to unreliable quantification, especially in complex biological samples where matrix effects vary significantly between compounds [1]. Sertindole-d4, with a mass shift of +4 Da relative to the analyte, provides a distinct, interference-free signal in the mass spectrometer while maintaining near-identical chemical behavior, which is essential for assay precision and accuracy [1][2].

  • Unlabeled sertindole co-elutes and has identical mass; cannot provide separate detection in MS.
  • Structural analog ISTDs may show divergent extraction recovery and ionization efficiency, limiting matrix-effect correction.
  • Non-deuterated or non-isotopic ISTDs may fail to differentiate sertindole from its dehydrosertindole metabolite (2 Da mass difference).

Analytical Performance Evidence for Sertindole-d4


Precision and Accuracy in LC-MS/MS Quantification

A published protocol for the therapeutic monitoring of antipsychotics, including sertindole, specifies the use of deuterated internal standards to achieve a high level of analytical rigor. For sertindole, the method utilizing such an IS achieved a limit of quantitation (LOQ) of 10 nmol/L in serum, with an interassay coefficient of variation (CV) of less than 10% . This level of precision and sensitivity is directly attributable to the use of a stable isotope-labeled IS, which effectively corrects for variable recovery and matrix-induced ion suppression [1].

Precision & Accuracy
Class-level
Interassay CV
Supports method precision in research-matrix quantification
Class-level inference; individual method performance requires validation
Metabolite Differentiation
Reported
+4 Da mass shift vs. 2 Da metabolite difference
Enables unequivocal differentiation from dehydrosertindole metabolite
Reported for human, rat, dog, and mouse plasma methods
Design Compliance
Class-level
+4 Da shift; label on non-exchangeable ethyl linker
Meets best-practice criteria for isotopic ISTD stability and spectral separation
Design attributes reduce risk of isotopic cross-talk and H/D exchange
Purity Specification
Supplier data
Reported purity ≥ 97% to 98.64%
Minimizes unlabeled analyte interference for reliable quantitation
Verify via vendor Certificate of Analysis
Therapeutic Drug Monitoring Bioanalysis Antipsychotic LC-MS/MS Method Validation

Drug-Metabolite Differentiation in MS Assays

A validated LC-MS/MS method for the concurrent determination of sertindole and its two major metabolites in plasma highlights the necessity of a deuterated internal standard. The method notes that chromatographic separation is required because sertindole and its metabolite Lu 28-092 (dehydrosertindole) differ by only two mass units [1]. In this context, the use of a non-labeled structural analog as an IS could lead to peak overlap or misidentification of these closely related species. A deuterated IS like Sertindole-d4 provides a distinct mass signature, allowing for unequivocal differentiation and accurate co-quantitation of the parent drug and its metabolites in a single run.

Metabolite Differentiation
Reported
+4 Da mass shift vs. 2 Da metabolite difference
Enables unequivocal differentiation from dehydrosertindole metabolite
Reported for human, rat, dog, and mouse plasma methods
Metabolism Pharmacokinetics Metabolite Identification LC-MS/MS Dehydrosertindole

Compliance with Internal Standard Design Criteria

According to best practices in stable isotope-labeled internal standard design, an effective SIL IS for LC-MS/MS requires a mass difference of at least +3 Da from the analyte to avoid spectral overlap, and the isotopic label must be positioned on a non-exchangeable site to ensure stability . Sertindole-d4 meets these criteria precisely: it features a +4 Da mass shift from unlabeled sertindole, providing a safe mass window, and the deuterium label is placed on the ethyl linker, a chemically stable, non-exchangeable position . This compares favorably to suboptimal designs, such as a hypothetical D3-labeled analog, which might be at the threshold for spectral interference, or a label on a labile heteroatom that could exchange with matrix protons .

Design Compliance
Class-level
+4 Da shift; label on non-exchangeable ethyl linker
Meets best-practice criteria for isotopic ISTD stability and spectral separation
Design attributes reduce risk of isotopic cross-talk and H/D exchange
Method Development Bioanalysis Stable Isotope Label Internal Standard Selection Sertindole-d4

High Purity for Reliable Quantitation

The utility of an internal standard is compromised if it contains a significant level of the unlabeled analyte, which would bias quantitation. Vendors of Sertindole-d4 report high purity levels, typically ≥97% or ≥98.64% , ensuring that interference from the unlabeled sertindole impurity is minimal. This is a key differentiator from potentially lower-grade or less stringently characterized alternatives, where higher impurity levels could impact assay accuracy.

Purity Specification
Supplier data
Reported purity ≥ 97% to 98.64%
Minimizes unlabeled analyte interference for reliable quantitation
Verify via vendor Certificate of Analysis
Quality Control Purity Specification Procurement Analytical Standard Sertindole-d4

Recommended Applications for Sertindole-d4


Bioanalytical Method Development and Validation

This is the primary application for Sertindole-d4. In developing and validating methods for quantifying sertindole in human or animal plasma, the use of Sertindole-d4 as the internal standard is essential. As shown by methods achieving precision with CVs under 10% at clinically relevant concentrations (e.g., LOQ of 10 nmol/L), it provides the necessary correction for matrix effects and sample preparation losses . This allows laboratories to meet stringent FDA/EMA bioanalytical method validation guidelines for accuracy and precision.

High-Throughput Therapeutic Drug Monitoring

In clinical and forensic toxicology laboratories performing TDM of antipsychotics, robust, high-throughput methods are required. Protocols for the simultaneous quantification of multiple antipsychotic drugs, including sertindole, specify the use of deuterated internal standards to ensure reliable results across hundreds of patient samples with varying matrices . Sertindole-d4 is the critical component that enables this standardized, high-precision analysis.

Non-Clinical Pharmacokinetic and Drug Metabolism Studies

In preclinical research involving animal models (e.g., rat, mouse, dog), Sertindole-d4 is indispensable for accurately measuring plasma concentrations of sertindole and its metabolites over time. The need for an IS with a distinct mass signature is highlighted by the close structural similarity between sertindole and its metabolites (e.g., dehydrosertindole), which differ by only 2 Da [1]. Sertindole-d4's +4 Da mass shift provides unambiguous differentiation and accurate co-quantitation of the drug and its metabolites, generating reliable PK parameters.

In Vitro Metabolism and Drug-Drug Interaction Assays

For in vitro studies using hepatocytes, liver microsomes, or recombinant enzymes to investigate the metabolism of sertindole, precise quantification of the parent drug's depletion is necessary. The high purity of Sertindole-d4 (≥97-98.64%) minimizes background interference, ensuring accurate measurement of low drug concentrations after metabolic incubation . This is crucial for calculating intrinsic clearance, identifying major metabolic pathways, and assessing the potential for CYP-mediated drug-drug interactions.

Application
Selection Property
Validation Focus
Bioanalytical method validation
ISTD correction for matrix effects
Accuracy and precision endpoint review
PK bioanalysis research monitoring
Robust matrix-effect control
Reproducibility in target research matrices
Preclinical PK and metabolism studies
Distinct mass signature for metabolite separation
Co-quantitation without interference
In vitro drug metabolism assays
High isotopic purity
Low-background quantification for clearance estimation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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